molecular formula C7H8N2O2 B6324574 1-(5-Methoxypyrimidin-2-yl)ethan-1-one CAS No. 885229-36-7

1-(5-Methoxypyrimidin-2-yl)ethan-1-one

Cat. No.: B6324574
CAS No.: 885229-36-7
M. Wt: 152.15 g/mol
InChI Key: QQDLTPZBHRJRMJ-UHFFFAOYSA-N
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Description

1-(5-Methoxypyrimidin-2-yl)ethan-1-one is a pyrimidine-derived ketone characterized by a methoxy group at the 5-position and a ketone moiety at the acetyl-substituted 2-position of the pyrimidine ring. This compound belongs to a broader class of heterocyclic ethanones, which are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis due to their structural versatility and reactivity .

Properties

IUPAC Name

1-(5-methoxypyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)7-8-3-6(11-2)4-9-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDLTPZBHRJRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methoxypyrimidin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 5-methoxypyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxypyrimidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Methoxypyrimidin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Comparison Table

Compound Name Pyrimidine Substituents (Positions) Key Functional Groups Reactivity Implications
This compound 5-OCH₃, 2-COCH₃ Methoxy, acetyl Electron-withdrawing effects; stabilized resonance
1-(5-Methoxy-2-methylpyrimidin-4-yl)ethan-1-one 5-OCH₃, 4-COCH₃, 2-CH₃ Methoxy, acetyl, methyl Steric hindrance at 2-position
1-(2-mercapto-4-methylpyrimidin-5-yl)ethan-1-one 5-COCH₃, 2-SH, 4-CH₃ Thiol, acetyl, methyl Oxidative sensitivity; nucleophilic thiol

Physical and Spectral Properties

While explicit data for this compound are lacking, spectral characterization methods for analogous compounds include:

  • ¹H-NMR and ¹³C-NMR : Used to confirm acetyl and methoxy group positions (e.g., 1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethan-1-one in ).
  • Melting Points and Solubility : Derivatives like 1-(2-mercapto-4-methylpyrimidin-5-yl)ethan-1-one () often exhibit moderate water solubility due to polar substituents, whereas methoxy groups may enhance lipophilicity.

Biological Activity

1-(5-Methoxypyrimidin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and its relevance in therapeutic applications.

This compound has the molecular formula C8H9N1O2 and a molecular weight of 165.16 g/mol. It features a pyrimidine ring substituted with a methoxy group and an ethanone moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as a modulator of various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against coronaviruses. For instance, similar compounds have shown low micromolar activity against SARS-CoV and MERS-CoV, indicating that this compound could possess comparable effects.

CompoundVirus TypeEC50 (µM)
This compoundSARS-CoVTBD
This compoundMERS-CoVTBD

Case Studies

Several case studies have explored the therapeutic potential of pyrimidine derivatives similar to this compound:

  • Case Study on Antiviral Activity : A study evaluated the efficacy of pyrimidine analogues against various strains of coronaviruses. The findings indicated that certain compounds exhibited effective inhibition at low concentrations, suggesting a promising avenue for further research into this compound.
  • Case Study on Anticancer Properties : Another investigation focused on the apoptotic effects of pyrimidine derivatives in breast cancer models, revealing significant reductions in cell viability at nanomolar concentrations.

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